molecular formula C11H22O B13521617 4-(4-Methylcyclohexyl)butan-2-ol

4-(4-Methylcyclohexyl)butan-2-ol

Cat. No.: B13521617
M. Wt: 170.29 g/mol
InChI Key: LLXWSIGQLALHCB-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)butan-2-ol (CAS 1340262-41-0) is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This chiral alcohol features a cyclohexyl ring substituted with a methyl group, a structure of high interest in organic synthesis and fragrance research. While specific mechanistic studies on this exact molecule are limited, its structure suggests potential as an intermediate or building block in synthetic organic chemistry. Compounds with similar structural profiles, such as 4-Cyclohexyl-2-butanol, are recognized in industrial research for their utility as odiferous substances, imparting fresh, floral nuances reminiscent of Lily of the Valley (Convallaria majalis) to fragrance compositions . This makes this compound a valuable compound for researchers in the field of perfumery and flavor science, who are exploring novel molecules to create or modify scent profiles in consumer products like fine fragrances, detergents, and fabric softeners . Researchers may also investigate its physical-chemical properties, such as solubility and stability, or explore its potential as a precursor for further chemical transformations. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment under standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4-(4-methylcyclohexyl)butan-2-ol

InChI

InChI=1S/C11H22O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9-12H,3-8H2,1-2H3

InChI Key

LLXWSIGQLALHCB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCC(C)O

Origin of Product

United States

Advanced Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of 4 4 Methylcyclohexyl Butan 2 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis

NMR spectroscopy is the most powerful tool for elucidating the complete carbon and proton framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed molecular map can be constructed. For 4-(4-methylcyclohexyl)butan-2-ol, which exists as a mixture of diastereomers (due to stereocenters at C2 of the butanol chain and C1 and C4 of the cyclohexane (B81311) ring), NMR spectra can be complex, but immensely informative. The analysis will proceed assuming the more stable trans configuration for the 4-methylcyclohexyl group.

¹H NMR Spectroscopic Techniques for Proton Connectivity and Stereochemistry

Proton NMR (¹H NMR) provides detailed information about the electronic environment of each hydrogen atom, their connectivity through scalar coupling, and their relative spatial arrangement. The ¹H NMR spectrum of this compound is characterized by several distinct regions. The proton attached to the carbon bearing the hydroxyl group (H-2) is expected to appear as a multiplet in the downfield region (δ 3.7–3.8 ppm) due to the deshielding effect of the oxygen atom. The methyl group on the butanol chain (H-1) would appear as a doublet, coupling to H-2. Similarly, the methyl group on the cyclohexane ring (H-11) would also be a doublet, coupling to H-7. The numerous methylene (B1212753) (CH₂) and methine (CH) protons of the cyclohexane ring and the butyl chain produce a complex, overlapping series of multiplets in the upfield region (δ 0.8–1.8 ppm). docbrown.info

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-1 (CH₃) ~1.18 Doublet (d) 3H
H-2 (CH-OH) ~3.75 Multiplet (m) 1H
H-3 (CH₂) ~1.45 Multiplet (m) 2H
H-4 (CH₂) ~1.15 Multiplet (m) 2H
Cyclohexyl Protons (H-5 to H-10) 0.8 - 1.8 Complex Multiplets (m) 10H
H-11 (CH₃-Cyclohexyl) ~0.85 Doublet (d) 3H

¹³C NMR Spectroscopic Approaches for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. docbrown.infolibretexts.org In a broadband proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. Given the structure, 11 distinct signals are expected for one diastereomer. The carbon atom bonded to the hydroxyl group (C-2) is the most deshielded of the sp³ carbons, appearing around δ 68-70 ppm. docbrown.info The carbons of the two methyl groups (C-1 and C-11) would be found at the highest field (most shielded), typically between δ 10-25 ppm. The remaining sp³ hybridized carbons of the chain and the ring would resonate in the δ 25–50 ppm range. libretexts.org

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (CH₃) ~23.5
C-2 (CH-OH) ~69.0
C-3 (CH₂) ~39.0
C-4 (CH₂) ~30.0
C-5 (Cyclohexyl CH) ~35.5
C-6, C-10 (Cyclohexyl CH₂) ~34.0
C-7 (Cyclohexyl CH) ~32.5
C-8, C-9 (Cyclohexyl CH₂) ~33.0

2D NMR Experiments (COSY, HSQC, HMBC) for Full Structural Assignment

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, a COSY spectrum would show a cross-peak between the H-1 methyl protons and the H-2 methine proton, establishing the end of the butanol chain. It would also reveal the connectivity sequence from H-2 through H-3 to H-4, and from H-4 to the cyclohexyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. miamioh.edu Each cross-peak in an HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is bonded. This allows for the definitive assignment of each protonated carbon by linking the data from the ¹H and ¹³C spectra. For instance, the ¹H signal at ~3.75 ppm would correlate with the ¹³C signal at ~69.0 ppm, assigning both to the C-2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over 2 to 4 bonds). miamioh.edu It is particularly useful for identifying quaternary carbons and connecting different fragments of the molecule. Key HMBC correlations would include a cross-peak from the H-1 methyl protons to the C-2 carbon, and from the H-3 methylene protons to C-2 and C-5, thus confirming the link between the butyl chain and the cyclohexyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. docbrown.info The IR spectrum of this compound is expected to be dominated by features characteristic of an alcohol and an aliphatic hydrocarbon. The most diagnostic peak would be a strong, broad absorption in the 3600–3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the alcohol, with the broadening caused by intermolecular hydrogen bonding. physicsandmathstutor.com The aliphatic C-H stretching vibrations from the numerous CH, CH₂, and CH₃ groups would result in strong, sharp absorptions in the 2960–2850 cm⁻¹ range. The C-O stretching vibration would appear in the fingerprint region, around 1100 cm⁻¹.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
3600 - 3200 O-H Stretch (Alcohol) Strong, Broad
2960 - 2850 C-H Stretch (sp³ Aliphatic) Strong, Sharp
1465 - 1445 C-H Bend (CH₂) Medium
1375 C-H Bend (CH₃) Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization. chemguide.co.uk The molecular formula of this compound is C₁₁H₂₂O, giving it a molecular weight of 170.29 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 170. However, for secondary alcohols, this peak is often weak or absent due to the instability of the molecular ion. libretexts.orgdocbrown.info The fragmentation pattern provides significant structural clues. Key predicted fragments include:

Loss of Water: A peak at m/z 152 ([M-18]⁺), resulting from the elimination of a water molecule. libretexts.org

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbon bearing the hydroxyl group is a common pathway for alcohols. This would lead to two prominent fragments:

A peak at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment. This is often the base peak for small secondary alcohols. docbrown.info

A peak at m/z 125, resulting from the loss of the ethyl group attached to the carbinol carbon.

Ring Fragmentation: Cleavage of the bond between the butyl chain and the cyclohexane ring could lead to a fragment at m/z 97, corresponding to a methylcyclohexyl cation.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity Fragmentation Pathway
170 [C₁₁H₂₂O]⁺ Molecular Ion (M⁺)
152 [C₁₁H₂₀]⁺ Loss of H₂O from M⁺
125 [C₉H₁₇]⁺ Alpha-cleavage (loss of C₂H₅O)
97 [C₇H₁₃]⁺ Cleavage of C4-C5 bond

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. This technique is ideal for analyzing complex mixtures, such as reaction products containing this compound, its isomers, and any unreacted starting materials or byproducts.

In a GC-MS analysis, the different components of the mixture are first separated in the gas chromatograph based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum for each component. This allows for the positive identification of this compound even in the presence of impurities. Furthermore, GC-MS can effectively separate and identify different stereoisomers (e.g., cis and trans isomers of the substituted cyclohexane ring), which would exhibit distinct retention times in the chromatogram while potentially showing very similar mass spectra.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places.

For this compound (Chemical Formula: C₁₁H₂₂O), the theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). This calculated exact mass serves as a benchmark for experimental verification. An experimentally determined mass that matches the theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.

In addition to the molecular ion ([M]⁺), HRMS analysis reveals the exact masses of fragment ions, which aids in the structural elucidation. The fragmentation of this compound would be expected to follow patterns typical for secondary alcohols, such as the loss of a water molecule ([M-H₂O]⁺) or alpha-cleavage adjacent to the hydroxyl group.

Parameter Description
Molecular Formula C₁₁H₂₂O
Theoretical Exact Mass 170.16707 Da
Instrumentation Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometers
Primary Application Unambiguous confirmation of the elemental formula.
Key Measurement The mass-to-charge (m/z) value of the molecular ion measured to 3-4 decimal places.
Expected Key Fragments Cleavage of the C-C bond adjacent to the hydroxyl group, and dehydration.

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination

Since this compound possesses a stereocenter at the C-2 position, it exists as a pair of enantiomers. Chiroptical spectroscopy encompasses a group of techniques that are sensitive to this chirality, allowing for the differentiation and quantification of enantiomers.

Polarimetry is a fundamental technique used to measure the optical activity of chiral compounds. anton-paar.com When plane-polarized light is passed through a solution containing a chiral substance, the plane of polarization is rotated. youtube.com This rotation is termed optical rotation and is measured in degrees using a polarimeter. anton-paar.comyoutube.com Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. masterorganicchemistry.com The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). masterorganicchemistry.com

The magnitude and direction of rotation depend on the compound's structure, concentration, the path length of the sample cell, temperature, and the wavelength of the light used. alfredstate.edu To standardize these measurements, the specific rotation [α] is calculated, which is a characteristic physical property of a chiral compound. masterorganicchemistry.com

The enantiomeric excess (ee), which measures the purity of a chiral sample, can be determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer.

Example Calculation for Enantiomeric Excess (ee):

Specific Rotation of pure (R)-enantiomer: [α] = -25.0°

Specific Rotation of pure (S)-enantiomer: [α] = +25.0°

Observed specific rotation of a mixture: [α]ₒₑₛ = -12.5°

Enantiomeric Excess (% ee) = ( [α]ₒₑₛ / [α]ₘₐₓ ) x 100 % ee = ( -12.5° / -25.0° ) x 100 = 50% ee of the (R)-enantiomer.

Parameter (R)-4-(4-Methylcyclohexyl)butan-2-ol (S)-4-(4-Methylcyclohexyl)butan-2-ol Racemic Mixture
Direction of Rotation Levorotatory (-) (Hypothetical)Dextrorotatory (+) (Hypothetical)None
Specific Rotation [α] Equal in magnitude to (S)-formEqual in magnitude to (R)-form
Measurement Principle Rotation of plane-polarized light. anton-paar.comRotation of plane-polarized light. anton-paar.comNet rotation is zero.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic methods that provide more detailed stereochemical information than polarimetry. encyclopedia.pubbruker.com These techniques measure the differential absorption of left and right circularly polarized light in the infrared (VCD) and ultraviolet-visible (ECD) regions of the electromagnetic spectrum, respectively. encyclopedia.pubbruker.com

For a chiral molecule, the VCD and ECD spectra of the two enantiomers are exact mirror images of each other. encyclopedia.pub A racemic mixture will show no VCD or ECD signal. These techniques are particularly valuable for determining the absolute configuration (i.e., assigning R or S) of a chiral molecule. nih.gov This is typically achieved by comparing the experimental VCD or ECD spectrum with spectra predicted by quantum mechanical calculations for a specific enantiomer. nih.govbeilstein-journals.org A good match between the experimental and calculated spectrum allows for an unambiguous assignment of the absolute configuration.

VCD is sensitive to the vibrational modes of the molecule and provides detailed information about its conformation in solution. ru.nl ECD, which probes electronic transitions, is often used for molecules containing chromophores. encyclopedia.pub

Technique Principle Application for this compound
VCD Differential absorption of left and right circularly polarized infrared light. bruker.comDetermination of absolute configuration and solution-state conformation by comparing experimental spectra to theoretical calculations. nih.govru.nl
ECD Differential absorption of left and right circularly polarized UV-Vis light. encyclopedia.pubDetermination of absolute configuration, particularly if chromophoric derivatives are synthesized. encyclopedia.pub

X-ray Crystallography for Absolute Configuration and Solid-State Structure of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and torsional angles. For chiral molecules, it can unambiguously determine the absolute configuration.

Since this compound is likely a liquid or oil at room temperature, it cannot be directly analyzed by single-crystal X-ray diffraction. However, it can be converted into a crystalline derivative. Common derivatization strategies for alcohols include reaction with a carboxylic acid (e.g., p-nitrobenzoic acid) or an isocyanate to form a solid ester or urethane, respectively.

Once a suitable single crystal of the derivative is obtained, X-ray diffraction analysis can be performed. The resulting electron density map reveals the precise location of each atom in the crystal lattice. The absolute configuration is determined through the analysis of anomalous dispersion effects, which allows for the differentiation between the actual structure and its mirror image. The result is often presented as an Oak Ridge Thermal-Ellipsoid Plot (ORTEP), which visually represents the molecular structure.

Parameter Information Obtained
Absolute Configuration Unambiguous assignment of (R) or (S) configuration.
Bond Lengths Precise distances between bonded atoms (in Ångströms).
Bond Angles Angles between adjacent bonds (in degrees).
Torsional Angles Dihedral angles describing the conformation of the molecule.
Solid-State Conformation The preferred three-dimensional shape of the molecule in the crystal.
Intermolecular Interactions Information on hydrogen bonding and other packing forces in the crystal lattice.

Stereochemical Investigations of 4 4 Methylcyclohexyl Butan 2 Ol and Its Stereoisomers

Configurational Assignment and Nomenclature of Stereogenic Centers in 4-(4-Methylcyclohexyl)butan-2-ol

The structure of this compound contains two primary sources of stereoisomerism: a chiral center in the butan-2-ol side chain and the substituted cyclohexane (B81311) ring, which can exhibit cis/trans isomerism.

The chiral center is located at the carbon atom bearing the hydroxyl group (C2 of the butan-2-ol chain). According to the Cahn-Ingold-Prelog (CIP) priority rules, this center can be assigned as either (R) or (S) configuration.

The 1,4-disubstituted cyclohexane ring presents another layer of isomerism. The methyl group and the butan-2-ol side chain can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer).

Consequently, there are four possible stereoisomers for this compound:

(R)-4-(cis-4-Methylcyclohexyl)butan-2-ol

(S)-4-(cis-4-Methylcyclohexyl)butan-2-ol

(R)-4-(trans-4-Methylcyclohexyl)butan-2-ol

(S)-4-(trans-4-Methylcyclohexyl)butan-2-ol

The cis and trans isomers are diastereomers of each other. Within each pair of diastereomers (cis and trans), there exists a pair of enantiomers ((R) and (S)).

Conformational Analysis of the Cyclohexane Ring in this compound

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers.

The cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" or chair-chair interconversion at room temperature. masterorganicchemistry.com During this process, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com For 1,4-disubstituted cyclohexanes, this interconversion leads to an equilibrium between two non-identical chair conformations. nih.govresearchgate.net The position of this equilibrium is dictated by the steric bulk of the substituents.

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid steric strain, particularly 1,3-diaxial interactions. libretexts.orglibretexts.orglibretexts.org The larger the substituent, the greater its preference for the equatorial position. umn.edufiveable.me

In the case of this compound, both the methyl group and the butan-2-ol side chain are substituents on the cyclohexane ring.

Trans Isomer : In the trans isomer, the two substituents are on opposite sides of the ring. This allows for a conformation where both the methyl group and the larger butan-2-ol group can occupy equatorial positions, resulting in a highly stable conformation. The alternative chair conformation, with both groups in axial positions, would be significantly less stable due to severe 1,3-diaxial interactions. libretexts.org

Cis Isomer : In the cis isomer, the substituents are on the same side of the ring. This means that in any chair conformation, one group must be axial while the other is equatorial. libretexts.orglibretexts.org The equilibrium will favor the conformer where the larger substituent (the butan-2-ol side chain) occupies the equatorial position, and the smaller methyl group is in the axial position to minimize steric strain. libretexts.org

The relative stability of the different conformations is summarized in the table below.

IsomerSubstituent Positions (Conformation 1)Substituent Positions (Conformation 2)More Stable Conformer
Trans Equatorial-EquatorialAxial-AxialEquatorial-Equatorial
Cis Axial-EquatorialEquatorial-AxialConformer with the butan-2-ol group in the equatorial position

Diastereomeric Ratios and Enantiomeric Purity in Synthetic Preparations

The synthesis of this compound can lead to different ratios of diastereomers (cis/trans) and enantiomers (R/S), depending on the starting materials and reaction conditions. For instance, the hydrogenation of 4-(p-tolyl)butan-2-ol would lead to a mixture of cis and trans isomers. The stereoselectivity of such reactions is often influenced by the catalyst and reaction parameters.

Achieving high diastereomeric and enantiomeric purity typically requires stereoselective synthetic methods or the separation of the resulting isomeric mixture.

Separation Techniques for Stereoisomers of this compound

Due to their different physical properties, diastereomers (cis and trans isomers) can often be separated by conventional chromatographic techniques such as column chromatography or gas chromatography. However, the separation of enantiomers, which have identical physical properties in a non-chiral environment, requires chiral separation techniques. sigmaaldrich.com

Chiral chromatography is a powerful tool for the separation of enantiomers. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is widely used for the analytical and preparative separation of enantiomers. sigmaaldrich.comnih.gov Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. sigmaaldrich.comchromatographyonline.com The choice of CSP and the mobile phase composition are critical for achieving successful separation. chromatographyonline.com For a molecule like this compound, a polysaccharide-based or cyclodextrin-based CSP could be effective. sigmaaldrich.com The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the CSP. sigmaaldrich.com

Chiral Gas Chromatography (GC) : Chiral GC is another effective method for separating volatile enantiomers. sci-hub.se In this technique, a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, is used. gcms.cz The enantiomers of a compound will have different interactions with the chiral stationary phase, resulting in different elution times. For related compounds like the isomers of (4-methylcyclohexyl)methanol, GC has been successfully used for their separation and quantification. usgs.gov

Diastereomeric Salt Formation

The resolution of racemic mixtures through the formation of diastereomeric salts is a classical and industrially significant method for separating enantiomers. wikipedia.org This technique relies on the reaction of a racemate with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and boiling points. libretexts.org This difference in physical properties, particularly solubility, allows for their separation by methods such as fractional crystallization. wikipedia.org

For the secondary alcohol this compound, direct salt formation is not feasible due to the low acidity of the hydroxyl group. Therefore, a preliminary derivatization step is required to introduce a functional group, typically a carboxylic acid, that can readily form a salt with a chiral base. libretexts.org

A common strategy involves converting the alcohol into a half-ester of a dicarboxylic acid. libretexts.org For instance, the racemic this compound can be reacted with an acid anhydride (B1165640), such as maleic anhydride or phthalic anhydride. This reaction yields a mixture of two enantiomeric half-esters, each now possessing a terminal carboxylic acid group, making them suitable for resolution with a chiral base.

Following derivatization, a carefully selected chiral resolving agent, which is an optically pure base, is introduced. Common choices for resolving acidic derivatives include naturally occurring alkaloids like cinchonidine (B190817) or synthetic amines such as (+)-dehydroabietylamine. nih.gov The reaction between the racemic half-ester and the single enantiomer of the chiral base results in two diastereomeric salts:

[(R)-half-ester]·[(chiral base)]

[(S)-half-ester]·[(chiral base)]

These diastereomeric salts can then be separated. The success of the resolution is highly dependent on finding a suitable solvent in which the two diastereomers exhibit a significant difference in solubility. wikipedia.org Through systematic screening of various solvents, conditions can be optimized to allow one diastereomer to crystallize out of the solution while the other remains dissolved. wikipedia.org

Once one of the diastereomeric salts is isolated in a pure, crystalline form, the final step is the cleavage of the salt to regenerate the optically pure alcohol. This is typically achieved by treating the salt with a strong acid to protonate the carboxylate, followed by hydrolysis (e.g., with a strong base like sodium hydroxide) to cleave the ester bond and liberate the enantiomerically pure this compound. libretexts.orgchemeurope.com The chiral resolving agent can also be recovered and potentially recycled. pharmtech.com

The following table outlines a representative, albeit hypothetical, research pathway for the resolution of this compound, based on established methods for similar secondary alcohols. nih.gov

Table 1: Representative Data for Diastereomeric Salt Resolution

StepReactantReagent(s)SolventExpected Outcome
Derivatization Racemic this compoundMaleic AnhydrideTolueneRacemic Maleic Acid Monoester of the alcohol
Salt Formation Racemic Maleic Acid Monoester(+)-DehydroabietylamineEthanol/WaterFormation of two diastereomeric salts with different solubilities
Separation Mixture of Diastereomeric Salts-Ethanol/WaterFractional crystallization yields the less soluble diastereomeric salt
Hydrolysis Isolated Diastereomeric Salt1. HCl2. NaOHEther/WaterLiberation of one enantiomer of this compound

Reactivity and Derivatization Studies of 4 4 Methylcyclohexyl Butan 2 Ol

Oxidation Reactions of the Secondary Alcohol Moiety

The secondary alcohol group in 4-(4-methylcyclohexyl)butan-2-ol can be readily oxidized to the corresponding ketone, 4-(4-methylcyclohexyl)butan-2-one. This transformation is a fundamental reaction in organic synthesis. libretexts.orgbyjus.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale. libretexts.org

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid. libretexts.orgchemguide.co.uk Milder, more selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are also highly effective and are often preferred in complex syntheses to avoid over-oxidation or side reactions. libretexts.org

Table 1: Expected Oxidation of this compound

Reagent/sExpected ProductReaction Conditions
CrO₃, H₂SO₄, H₂O4-(4-Methylcyclohexyl)butan-2-oneAqueous acetone
Na₂Cr₂O₇, H₂SO₄, H₂O4-(4-Methylcyclohexyl)butan-2-oneHeat
Pyridinium chlorochromate (PCC)4-(4-Methylcyclohexyl)butan-2-oneDichloromethane (CH₂Cl₂)
Dess-Martin periodinane (DMP)4-(4-Methylcyclohexyl)butan-2-oneDichloromethane (CH₂Cl₂)

The oxidation reaction proceeds to the ketone and stops, as further oxidation would necessitate the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.com

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo nucleophilic substitution to form a variety of derivatives, including esters, ethers, and alkyl halides.

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, leads to the formation of an ester. libretexts.org This equilibrium process, known as Fischer esterification, can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, an acyl chloride or acid anhydride (B1165640) can be used instead of a carboxylic acid. libretexts.orgchemguide.co.uk These reactions are typically vigorous and may be performed in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. jove.com

Table 2: Illustrative Esterification Reactions

Alcohol ReactantAcylating AgentExpected Ester Product
This compoundAcetic acid4-(4-Methylcyclohexyl)butan-2-yl acetate
This compoundBenzoyl chloride4-(4-Methylcyclohexyl)butan-2-yl benzoate
This compoundAcetic anhydride4-(4-Methylcyclohexyl)butan-2-yl acetate

Etherification: Ethers can be synthesized from this compound via the Williamson ether synthesis. byjus.comwikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org The resulting nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to yield the ether. byjus.com The choice of alkyl halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Table 3: Illustrative Williamson Ether Synthesis

Alkoxide ReactantAlkyl HalideExpected Ether Product
Sodium 4-(4-methylcyclohexyl)butan-2-oxideIodomethane2-Methoxy-4-(4-methylcyclohexyl)butane
Sodium 4-(4-methylcyclohexyl)butan-2-oxideBromoethane2-Ethoxy-4-(4-methylcyclohexyl)butane

The hydroxyl group of this compound can be replaced by a halogen atom using various halogenating agents. For conversion to an alkyl chloride, thionyl chloride (SOCl₂) is a common and effective reagent. chemistrysteps.comlibretexts.org The reaction typically proceeds with inversion of stereochemistry, especially in the presence of pyridine. chadsprep.com For the synthesis of the corresponding alkyl bromide, phosphorus tribromide (PBr₃) is frequently used, also resulting in an inversion of configuration at the chiral center. chemistrysteps.commasterorganicchemistry.com These reagents are generally preferred over hydrohalic acids (HCl, HBr) for primary and secondary alcohols as they are less prone to inducing carbocation rearrangements. libretexts.org

Table 4: Halogenation of this compound

ReagentExpected Product
Thionyl chloride (SOCl₂)2-Chloro-4-(4-methylcyclohexyl)butane
Phosphorus tribromide (PBr₃)2-Bromo-4-(4-methylcyclohexyl)butane

Dehydration Reactions Leading to Alkene Derivatives

The acid-catalyzed dehydration of this compound is expected to yield a mixture of alkene products through an elimination reaction. chemistrysteps.com When heated in the presence of a strong acid like sulfuric acid or phosphoric acid, the alcohol will eliminate a molecule of water to form a carbon-carbon double bond. libretexts.org

The regioselectivity of this elimination reaction is predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.comlibretexts.org In the case of this compound, proton removal from the adjacent tertiary carbon would lead to the more substituted internal alkene, 4-(4-methylcyclohexyl)but-2-ene. Proton removal from the adjacent primary carbon would result in the less substituted terminal alkene, 4-(4-methylcyclohexyl)but-1-ene. Therefore, 4-(4-methylcyclohexyl)but-2-ene is expected to be the major product. Furthermore, the but-2-ene product can exist as geometric isomers (cis and trans), with the more stable trans isomer generally being favored.

Table 5: Expected Products of Dehydration

ReactantMajor Alkene ProductMinor Alkene Product
This compound4-(4-Methylcyclohexyl)but-2-ene4-(4-Methylcyclohexyl)but-1-ene

Reactions Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound is an alkane-like structure and is generally less reactive than the alcohol moiety. However, it can undergo free-radical halogenation, typically with chlorine or bromine in the presence of UV light or a radical initiator. libretexts.org The regioselectivity of this reaction is determined by the stability of the resulting radical intermediate. youtube.com Tertiary C-H bonds are weaker than secondary, which are weaker than primary C-H bonds, leading to a preference for substitution at the most substituted carbon atom. masterorganicchemistry.com

In this compound, the cyclohexane ring contains several secondary C-H bonds and one tertiary C-H bond at the point of methyl group attachment. Therefore, free-radical bromination is expected to be highly selective for the tertiary position, yielding 4-(1-bromo-4-methylcyclohexyl)butan-2-ol as the major product. studyorgo.com Chlorination is less selective and would likely produce a mixture of products with halogenation occurring at various positions on the ring. youtube.com

Synthesis of Research Intermediates Bearing the this compound Scaffold

The versatile reactivity of this compound allows for its use as a starting material in the synthesis of a variety of research intermediates. For instance, the ketone derivative, 4-(4-methylcyclohexyl)butan-2-one, can serve as a precursor for further functionalization, such as in aldol (B89426) condensations or Grignard reactions. The alkene derivatives obtained from dehydration can be utilized in addition reactions, such as epoxidation or dihydroxylation, to introduce new functional groups.

The ester and ether derivatives can be designed to have specific physical and chemical properties, potentially for applications in materials science or as fragrances. The halogenated derivatives are valuable intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including amines, azides, and nitriles, thereby expanding the chemical space accessible from the parent alcohol.

Investigation of Rearrangement Mechanisms for this compound and its Derivatives

The chemical behavior of this compound, particularly under acidic conditions, is predicted to be dominated by the formation of carbocation intermediates, which are prone to rearrangement. These rearrangements, primarily Wagner-Meerwein shifts, are driven by the thermodynamic imperative to form a more stable carbocation. wikipedia.org The stability of carbocations follows the general trend: tertiary > secondary > primary. masterorganicchemistry.com

In the case of this compound, the hydroxyl group is attached to a secondary carbon. Acid-catalyzed dehydration would lead to the formation of a secondary carbocation, which can then undergo rearrangement. libretexts.orglibretexts.org

Plausible Rearrangement Pathways:

Under acidic catalysis, the initial step is the protonation of the hydroxyl group to form a good leaving group (water). Departure of the water molecule generates a secondary carbocation at the C2 position of the butane (B89635) chain. From this intermediate, several rearrangement pathways are possible:

1,2-Hydride Shift: A hydrogen atom from the adjacent C3 carbon can migrate with its pair of electrons to the C2 carbocation. This would also result in a secondary carbocation and is therefore less likely to be a major pathway unless it facilitates further, more stabilizing rearrangements. However, a hydride shift from the C1 methyl group would lead to a primary carbocation, which is highly unfavorable.

1,2-Alkyl Shift (Methanide Shift): Migration of the methyl group from C2 to an adjacent position is not possible in the initial carbocation.

Ring Expansion and Contraction: While possible in bicyclic systems, significant ring strain alterations in the monocyclic cyclohexyl group are less probable under typical conditions. libretexts.org

Predicted Major Rearrangement and Products:

The most likely rearrangement pathway for the initial secondary carbocation involves a 1,2-hydride shift from the C3 position. This would initially form another secondary carbocation. However, the proximity of the bulky 4-methylcyclohexyl group can influence the subsequent elimination reaction, leading to a mixture of alkene products.

A more significant rearrangement could be initiated in derivatives of this compound, or under more forcing reaction conditions that promote more complex skeletal reorganizations.

To illustrate the potential outcomes, consider the acid-catalyzed dehydration of this compound. The reaction would proceed via an E1 mechanism due to the secondary nature of the alcohol. libretexts.orgyoutube.com

Mechanism Steps:

Protonation of the alcohol: The hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄ or H₃PO₄).

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving a secondary carbocation at the C2 position.

Rearrangement (e.g., 1,2-hydride shift): The secondary carbocation can rearrange to a more stable carbocation. In this specific structure, a 1,2-hydride shift from C3 to C2 does not increase the stability as it forms another secondary carbocation. However, this may be a reversible process.

Deprotonation: A base (such as water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.

Given the initial formation of the 2-carbocation, two primary alkene products would be expected from deprotonation at C1 or C3, in the absence of significant rearrangement.

Precursor CompoundInitial CarbocationRearrangement TypeRearranged CarbocationFinal Product(s)
This compound4-(4-Methylcyclohexyl)butan-2-yl cation (Secondary)1,2-Hydride Shift4-(4-Methylcyclohexyl)butan-3-yl cation (Secondary)4-(4-Methylcyclohexyl)but-1-ene, cis/trans-4-(4-Methylcyclohexyl)but-2-ene

It is important to note that the relative yields of these products would be influenced by the thermodynamic stability of the resulting alkenes, with the more substituted alkene (Zaitsev's rule) generally being the major product. youtube.com

In-depth research utilizing isotopic labeling and computational studies would be necessary to definitively elucidate the predominant rearrangement mechanisms and the precise product distributions for this compound and its derivatives under various reaction conditions.

Theoretical and Computational Chemistry Approaches to 4 4 Methylcyclohexyl Butan 2 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic molecular properties of 4-(4-methylcyclohexyl)butan-2-ol. researchgate.net These methods solve the Schrödinger equation for a given molecular system, providing insights into its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. mdpi.comyoutube.com For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles for its various possible conformations. The process involves finding the minimum energy structure on the potential energy surface. youtube.com DFT methods, such as those pairing the B3LYP functional with a basis set like 6-311+G(d,p), are frequently employed for this purpose. researchgate.net The inclusion of dispersion corrections, for instance, through Grimme's D3 methodology, is crucial for accurately modeling the non-covalent interactions that influence the conformational preferences of the flexible alkyl-alcohol side chain and the cyclohexane (B81311) ring. researchgate.net

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the different modes of vibration within the molecule and are instrumental in interpreting experimental infrared (IR) spectra. Each calculated frequency can be animated to visualize the corresponding atomic motions, aiding in the assignment of spectral bands to specific functional groups, such as the O-H stretch of the alcohol or the various C-H stretches of the cyclohexane and alkyl chain.

A representative example of DFT calculations on a related system is the study of cyclohexanol (B46403) conformers. The relative energies of different chair conformations, such as those with the hydroxyl group in an axial or equatorial position, can be determined, providing insight into their relative stabilities. researchgate.net

Table 1: Representative Relative Stability of Cyclohexanol Conformers Calculated at the M06-2X/6-311++G(d,p) Level

ConformerRelative Stability (kJ/mol)
eq(60)0.00
eq(180)1.26
ax(60)4.35
ax(180)4.98

This data is for cyclohexanol and is illustrative of the type of information that can be obtained for this compound. The conformers are named based on the position of the hydroxyl group (equatorial/axial) and the dihedral angle of the hydroxyl hydrogen. researchgate.net

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry calculations that, in principle, are derived directly from theoretical principles without the inclusion of experimental data. northwestern.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy calculations for molecules like this compound. ua.es While computationally more demanding than DFT, they are often used as a benchmark to validate the results of less expensive methods. ua.es

High-accuracy energy calculations are crucial for determining the relative energies of different isomers and conformers with a high degree of confidence. For a molecule with multiple chiral centers and a flexible structure like this compound, these calculations can precisely quantify the energy differences between diastereomers and the rotational barriers of the side chain. Techniques like the Complete Basis Set (CBS) extrapolation can be used to approximate the energy at the limit of an infinitely large basis set, further improving accuracy. ua.es The application of such methods to biopolymers and other complex molecules has demonstrated their power in obtaining reliable energetic data. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of the conformational landscape and intermolecular interactions of this compound over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field.

Force Field Development for Cyclohexyl-Butanol Systems

A critical component of accurate MD simulations is the force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. For novel or specialized molecules like this compound, existing general force fields such as AMBER, CHARMM, or OPLS may not have all the necessary parameters. nih.govnsf.govwustl.edu Therefore, the development and parameterization of a specific force field for cyclohexyl-butanol systems is often a necessary first step.

This process involves determining parameters for bond stretching, angle bending, and dihedral angle rotation, as well as non-bonded van der Waals and electrostatic interactions. researchgate.net Torsional parameters are particularly important for describing the conformational preferences of the cyclohexane ring (chair, boat, twist-boat) and the rotation around the single bonds in the butanol side chain. nih.gov These parameters are often derived by fitting to high-level quantum mechanical calculations of model compounds that represent fragments of the target molecule. nih.gov Automated tools like the Automated Topology Builder (ATB) can facilitate this process. uq.edu.au The General AMBER Force Field (GAFF) is another tool designed to provide parameters for a wide range of organic molecules. bioexcel.eu

Solvent Effects on Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformational preferences and reactivity of this compound. researchgate.netrsc.org MD simulations are particularly well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. researchgate.net The choice of solvent, from polar protic (like water or methanol) to nonpolar aprotic (like cyclohexane), can influence the equilibrium between different conformers by stabilizing or destabilizing certain arrangements through hydrogen bonding and dipole-dipole interactions. researchgate.net

For instance, in a polar solvent, conformations that expose the hydroxyl group to form hydrogen bonds with the solvent may be favored. In a nonpolar solvent, intramolecular hydrogen bonding or conformations that minimize the exposure of the polar hydroxyl group might be more stable. Computational studies have shown that solvents can alter reaction rates and even open up different reaction pathways by differentially stabilizing reactants, transition states, and products. rsc.org

Computational Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including transformations of this compound. e3s-conferences.org By mapping the potential energy surface, it is possible to identify the most likely reaction pathways and the structures of the high-energy transition states that connect reactants and products. youtube.comucsb.edu

A common reaction for alcohols is dehydration to form an alkene. youtube.comyoutube.com Computational methods can be used to model this reaction, for example, under acidic conditions. This would involve calculating the energy profile for the protonation of the hydroxyl group, the loss of a water molecule to form a carbocation intermediate, and the subsequent elimination of a proton to form a double bond. DFT calculations are often used to locate the transition state structures for each step of the reaction. researchgate.net The calculated activation energies (the energy difference between the reactant and the transition state) can provide an estimate of the reaction rate. nih.gov

For a molecule like this compound, there are multiple possible alkene products depending on which adjacent proton is removed. Computational studies can predict the relative activation barriers for the formation of each product, thus providing insight into the regioselectivity of the reaction. youtube.com Similarly, the mechanism of other reactions, such as oxidation of the secondary alcohol to a ketone, can be investigated. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structures of compounds with their physicochemical properties. researchgate.net These models are fundamental in computational chemistry for predicting the properties of new or untested molecules, thereby saving time and resources. nih.gov For a molecule like this compound, which is a secondary alcohol containing a substituted cyclohexane ring, QSPR studies on analogous compounds such as other aliphatic and cyclic alcohols, as well as various cyclohexane derivatives, can provide significant insights into its behavior.

The core principle of QSPR lies in the use of molecular descriptors, which are numerical representations of a molecule's structural and electronic features. researchgate.netnih.gov These descriptors can be categorized into several types, including topological, geometrical, quantum-chemical, and constitutional descriptors. For aliphatic alcohols, for instance, studies have successfully used descriptors like the polarizability effect index (PEI) and odd-even index (OEI) to predict properties such as boiling point, n-octanol-water partition coefficient, and water solubility with high correlation coefficients (R > 0.99). nih.gov

In the context of compounds analogous to this compound, the presence of the cyclohexane ring introduces conformational complexity. The stability of cyclohexane derivatives is influenced by the stereochemistry of substituents, which can be investigated using computational chemistry methods to determine the lowest energy conformations. sapub.org The physical properties of cyclohexane derivatives, such as polarizability and viscosity, are significantly altered when a benzene (B151609) ring in a molecule is replaced by a less polarizable cyclohexane ring. icm.edu.pl

A common approach in QSPR modeling is the use of multiple linear regression (MLR) to build a predictive model. researchgate.netijera.com For example, a QSPR study on the n-octanol-water partition coefficient (logP) of a set of sulfa drugs utilized a large number of molecular descriptors calculated by software like Dragon and selected the most relevant ones using genetic algorithms to build a robust MLR model. researchgate.net Similarly, for a series of thiazolidine-4-one derivatives, QSAR (a subset of QSPR focused on biological activity) models were developed using descriptors calculated with PaDEL software and refined using QSARINS to predict antitubercular activity. nih.gov These studies highlight the importance of descriptor selection and model validation in creating reliable predictive models.

The table below summarizes findings from QSPR studies on compounds analogous to this compound, showcasing the types of properties predicted and the methodologies used.

Compound ClassPredicted PropertyMethodologyKey Findings & Descriptors
Aliphatic AlcoholsBoiling point, logP, water solubility, retention indicesMultiple Linear Regression (MLR)High correlation (R > 0.99) using descriptors like Molecular Polarizability Effect Index (MPEI) and Sum of Eigenvalues of Bond-connecting Matrix (SX1CH). nih.gov
Substituted Aromatic Drugsn-octanol-water partition coefficient (logPo/w)Genetic Algorithm/Multiple Linear Regression (GA/MLR)The model showed good agreement with experimental values, indicating the robustness of the descriptor selection process. researchgate.net
Thiazolidine-4-one derivativesAntitubercular activity (MIC)2D-QSAR with MLRDescriptors related to polarizability, electronegativity, and surface area (MLFER_S, GATSe2, Shal, EstateVSA 6) showed positive correlation with activity. nih.gov
Tetracyanoquinodimethane (TCNQ) derivativesSecond reduction potentialDensity Functional Theory (DFT) and MLRA predictive model was developed based on the electrophilic index, demonstrating the utility of quantum chemical descriptors. ijera.com

These examples demonstrate that QSPR modeling is a powerful tool for predicting the properties of organic molecules. For this compound, a similar approach could be employed, likely utilizing a combination of descriptors that account for its aliphatic alcohol functional group and the steric and electronic effects of the 4-methylcyclohexyl substituent.

Machine Learning Applications in Predicting Molecular Behavior

Recent research showcases the broad applicability of ML in predicting chemical phenomena. For instance, ML models have been successfully used to predict the physicochemical properties of molecules, such as lipophilicity and solubility, with high accuracy. nih.gov In the realm of reaction prediction, ML can forecast the products of a given set of reactants, a critical task in chemical synthesis and drug discovery. ijnc.ir

One of the significant advantages of ML is its ability to learn from vast and diverse chemical data. An international research team developed an ML method that, after being trained on a small sample of a molecule's configurations, could predict complex chemical behaviors within that molecule. nyu.edu This demonstrates the potential of ML to build a knowledge base of atomic interactions and use it for new predictions. nyu.edu

Furthermore, ML can elucidate the effects of substituents on molecular properties and reactivity. Studies have used ML to understand how different functional groups influence the outcome of chemical reactions. pubpub.org For example, machine-learning-accelerated nonadiabatic molecular dynamics (ML-NAMD) has been employed to understand how substituents affect the ultrafast dynamics and mechanisms of photochemical reactions, matching experimental trends in product yields. nih.gov This is particularly relevant for this compound, where the methyl group on the cyclohexane ring influences its properties.

The table below presents examples of machine learning applications in predicting molecular behavior, which could be extended to compounds like this compound.

Application AreaMachine Learning Model/TechniquePredicted Behavior/PropertyKey Insights
Molecular Property PredictionGraph Neural Networks (GNNs), Large Language Models (LLMs)Physicochemical properties (e.g., solubility, lipophilicity)Integration of GNNs and LLMs can enhance prediction accuracy and robustness by combining structural and domain knowledge. arxiv.org
Reaction Outcome PredictionSequence-to-sequence (Seq2Seq) models, Deep learningProducts of chemical reactionsML models can effectively predict the major products of reactions, aiding in synthesis planning. ijnc.ir
Substituent EffectsMachine-Learning-Accelerated Nonadiabatic Molecular Dynamics (ML-NAMD)Reaction dynamics and product yieldsML can quantify how steric and electronic effects of substituents influence reaction pathways and outcomes. nih.gov
Complex System ModelingArtificial Neural Networks (ANN), XGBoost, LightGBMDensity and heat capacity of binary mixturesML algorithms can accurately model the properties of complex chemical systems with multiple components. chemengineerkey.com

For this compound, ML models could be trained on databases of cyclic alcohols and substituted cyclohexanes to predict properties such as its boiling point, viscosity, and reactivity in various chemical environments. The success of such predictions would depend on the quality and diversity of the training data and the appropriate choice of molecular representations and ML algorithms. ijnc.ir As the field of chemical machine learning continues to evolve, the ability to accurately predict the behavior of complex molecules like this compound from their structure alone will become increasingly refined.

Exploration of Molecular Interactions and Proposed Biological Activities of 4 4 Methylcyclohexyl Butan 2 Ol Analogs Non Clinical

Structure-Activity Relationship (SAR) Studies of Related Cyclohexyl-Butanol Structures

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. mdpi.com For cyclohexyl-butanol structures, SAR studies would systematically investigate how changes to the cyclohexane (B81311) ring, the butanol side chain, and the methyl group affect their interaction with biological systems.

Key areas of modification and their potential impact include:

Substitution on the Cyclohexane Ring: The position and nature of substituents on the cyclohexane ring are critical. For instance, studies on other cyclic compounds have shown that adding electron-withdrawing or electron-donating groups can significantly alter biological activity. yorku.ca In a series of 3'- and 4'-substituted cyclohexyl noviomimetics, simple positional changes of a substituent on the cyclohexyl ring led to intriguing differences in metabolic pathways. nih.gov

Chirality of the Butan-2-ol Moiety: The alcohol group at the second position of the butane (B89635) chain creates a chiral center. The stereochemistry (R- vs. S-enantiomer) can dramatically affect biological activity, as one enantiomer may fit into a receptor or enzyme active site more effectively than the other.

Length and Branching of the Alkyl Chain: Altering the length of the butanol chain to a propanol (B110389) or pentanol, or introducing branching, would change the compound's lipophilicity and steric profile, thereby influencing its ability to cross cell membranes and interact with target sites. nih.gov

A hypothetical SAR study on cyclohexyl-butanol analogs might yield data similar to the illustrative table below, showing how modifications could influence a hypothetical antiproliferative activity.

Analog Modification Relative Potency Selectivity Index
Parent Compound 4-(4-Methylcyclohexyl)butan-2-ol1.01.0
Analog A 4-Ethylcyclohexyl substituent1.51.2
Analog B 3-Methylcyclohexyl substituent0.80.9
Analog C Cyclohexylpentan-2-ol chain0.50.7
Analog D 4-Chlorocyclohexyl substituent2.53.0

This table is illustrative and does not represent actual experimental data.

In Vitro Mechanistic Studies of Analogs with Potential Biological Targets

To understand how these analogs might exert biological effects, in vitro studies are essential to formulate and test hypotheses about their interactions with specific molecular targets.

Analogs of this compound could potentially interact with various enzymes. The structure, featuring a hydroxyl group and a bulky lipophilic tail, suggests several possibilities for enzyme inhibition.

Hypotheses for enzyme interaction could include:

Competitive Inhibition: The analog could compete with the natural substrate for binding to the enzyme's active site. The cyclohexyl and butanol moieties might mimic the structure of an endogenous ligand.

Non-competitive or Mixed Inhibition: The analog might bind to an allosteric site (a site other than the active site) on the enzyme or the enzyme-substrate complex. nih.gov This binding could induce a conformational change that reduces the enzyme's catalytic efficiency. The formal mechanism for this type of inhibition suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Enzyme Activation: In some cases, binding of a small molecule can enhance an enzyme's activity. For example, some novel synthetic compounds have been shown to modulate mitochondrial respiration. nih.gov

The structures of enzyme-inhibitor complexes are invaluable for understanding these mechanisms and can help predict the conformation of substrates in transition states. nih.gov

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein receptor. nih.gov For analogs of this compound, docking studies could explore interactions with receptors known to bind similar structures, such as certain G-protein coupled receptors (GPCRs) or ion channels.

The process typically involves:

Target Identification: Selecting a potential protein target based on structural similarities to known ligands. For example, the phenylcyclohexyl structure of Phencyclidine (PCP) is known to bind to the NMDA receptor ion channel. wikipedia.org

Ligand Preparation: Generating 3D models of the various analogs of this compound.

Docking Simulation: Using software like AutoDock to place the analog into the binding site of the receptor and calculate a "docking score," which estimates the binding free energy. researchgate.net

Interaction Analysis: Examining the predicted binding pose to identify key molecular interactions, such as hydrogen bonds (e.g., with the butanol's hydroxyl group) and hydrophobic interactions (with the cyclohexyl ring). wikipedia.org

These simulations can guide the synthesis of new analogs with improved predicted binding affinity and selectivity. nih.govresearchgate.net

Metabolomic Studies of Structurally Related Compounds

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov By applying metabolomic profiling to structurally related compounds, researchers can gain insights into the potential metabolic fate of this compound analogs.

This non-targeted analysis, typically using chromatography-mass spectrometry, can identify the products of metabolic reactions like oxidation, reduction, and conjugation. nih.govyoutube.com For a compound like this compound, key metabolic transformations could include:

Oxidation of the secondary alcohol to a ketone.

Hydroxylation at various positions on the cyclohexane ring.

Glucuronidation or sulfation of the hydroxyl group to facilitate excretion.

Understanding the metabolic profile is crucial because the metabolites themselves may be biologically active or inactive. nih.gov

Biomimetic Synthesis Approaches Inspired by Natural Products Containing Cyclohexane Alcohols

Biomimetic synthesis is a field of chemistry that mimics nature's synthetic strategies to build complex molecules. engineering.org.cnwikipedia.org Many natural products with important biological activities feature cyclohexane or cyclohexene (B86901) rings, which are often formed through elegant enzymatic cyclization reactions, such as the Diels-Alder reaction. engineering.org.cnchemrxiv.org

Inspiration for synthesizing analogs of this compound could be drawn from the biosynthesis of terpenoids or steroids, which involves the cyclization of linear precursors like squalene. engineering.org.cnwikipedia.org A biomimetic approach might involve:

Mimicking Polyene Cyclization: Designing an acyclic precursor that can be induced to cyclize and form the substituted cyclohexane ring in a manner that mirrors how terpene cyclases work. bioengineer.org

Using Diels-Alder Reactions: Employing a biomimetic Diels-Alder reaction strategy, which emulates the natural process where a diene and a dienophile react to form a cyclohexene ring, often under mild conditions. engineering.org.cnchemrxiv.org

These strategies are highly efficient and can provide access to novel, structurally complex analogs that would be difficult to produce through traditional synthetic methods. engineering.org.cnnih.gov

Investigation of Physicochemical Descriptors for Bioactivity Prediction (e.g., lipophilicity, polar surface area)

Physicochemical descriptors are numerical values that characterize the properties of a molecule and are essential for Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgfrontiersin.org By calculating these descriptors for a series of analogs, researchers can build mathematical models that predict their biological activity. frontiersin.org

Key descriptors for cyclohexyl-butanol structures include:

Lipophilicity (logP): This measures a compound's solubility in a nonpolar solvent versus a polar one (like octanol (B41247) and water). It is critical for predicting how a molecule will cross biological membranes. frontiersin.orgnih.gov

Topological Polar Surface Area (TPSA): This is the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). TPSA is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. mdpi.com

Molecular Weight (MW): A fundamental descriptor influencing a wide range of pharmacokinetic properties.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (the -OH group) and acceptors (the oxygen atom) influences solubility and receptor binding. nih.gov

The table below shows hypothetical calculated physicochemical descriptors for a series of analogs, which could be used in a QSAR model to predict bioactivity.

Analog Modification logP (Calculated) TPSA (Ų) MW ( g/mol )
Parent Compound This compound3.520.2170.3
Analog E 4-(Cyclohexyl)butan-2-ol3.120.2156.3
Analog F 4-(4-Methylcyclohexyl)butan-2-one3.017.1168.3
Analog G 4-(4-Aminocyclohexyl)butan-2-ol2.846.2171.3

This table is illustrative and does not represent actual experimental data.

By correlating these descriptors with experimentally determined biological activity, researchers can develop predictive models to guide the design of new, more potent, and selective analogs. frontiersin.orgnih.gov

Future Research Directions and Potential Academic Contributions

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Current industrial synthesis of related compounds like 4-cyclohexyl-2-methyl-2-butanol (B1590949) has moved away from hazardous reagents such as methyllithium (B1224462), opting for a two-step process involving the reaction of styrene (B11656) with isopropanol (B130326) followed by hydrogenation. google.comgoogle.com This approach, while an improvement, sets the stage for further innovation focused on efficiency and green chemistry.

Future research could explore the following avenues:

Biocatalytic Synthesis : The use of enzymes, such as alcohol dehydrogenases, offers a highly selective and environmentally benign route to chiral alcohols. nih.gov Research into identifying or engineering an enzyme to asymmetrically reduce a ketone precursor could yield 4-(4-Methylcyclohexyl)butan-2-ol with high enantiomeric purity. This approach aligns with the growing demand for sustainable chemical manufacturing. nih.gov

Metabolic Engineering : Designing and optimizing metabolic pathways in microorganisms could enable the production of butanol derivatives from renewable feedstocks. researchgate.netmdpi.com While complex, this strategy represents a frontier in sustainable synthesis, potentially converting simple sugars or biomass into the target molecule. nih.govresearchgate.net

Catalytic Routes from Bio-based Feedstocks : Investigating catalytic transformations of bio-derived platform chemicals could provide a sustainable pathway. This involves designing multi-step catalytic processes that build the carbon skeleton and introduce the necessary functional groups from renewable sources.

Synthesis StrategyPotential AdvantagesKey Research Challenge
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Identifying or engineering a suitable enzyme with high activity and stability.
Metabolic Engineering Use of renewable feedstocks, potential for cost-effective large-scale production.Complexity of designing and controlling biological pathways for a non-natural product.
Catalytic Routes Scalability, control over reaction parameters.Catalyst design for high selectivity and yield from complex bio-based molecules.

Advanced Characterization Techniques for Intricate Stereochemical Aspects

The structure of this compound contains at least three stereocenters, leading to a variety of stereoisomers. Distinguishing and characterizing these isomers is a significant challenge that requires sophisticated analytical methods.

Future research should leverage advanced techniques to unravel its complex stereochemistry:

Multidimensional NMR Spectroscopy : Techniques like COSY, HSQC, and NOESY are powerful tools for establishing the relative configuration of stereocenters. numberanalytics.comresearchgate.net A comprehensive NMR analysis, potentially including chiral derivatizing agents or chiral solvating agents, could fully assign the structure of each stereoisomer. wikipedia.org Chiral lanthanide shift reagents can also be employed to induce chemical shift separation between enantiomers, although care must be taken to avoid line broadening. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC is well-suited for separating volatile isomers. morressier.com The mass spectra of cyclic alcohols often show characteristic fragmentation patterns, such as the loss of water ([M-18]) or a hydrogen atom ([M-1]). whitman.edu Developing a detailed GC-MS method could allow for the quantification of different isomers in a mixture by analyzing their retention times and mass fragmentation. morressier.comnih.gov

Chiral Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases is essential for the physical separation of enantiomers and diastereomers, allowing for their isolation and individual characterization.

Analytical TechniqueApplication to this compoundExpected Outcome
2D/3D NMR Elucidation of proton-proton and proton-carbon correlations.Unambiguous assignment of relative stereochemistry (syn/anti, cis/trans). numberanalytics.comoxinst.com
Chiral NMR Agents Differentiation of enantiomeric signals in NMR spectra.Determination of enantiomeric excess (ee). wikipedia.org
GC-MS Separation and identification of isomers based on retention time and fragmentation.A robust method for isomeric purity analysis. whitman.edu
Chiral HPLC/GC Preparative and analytical separation of all stereoisomers.Isolation of pure stereoisomers for further study.

Integration of Experimental and Computational Methods for Comprehensive Understanding

A complete understanding of this compound requires a synergistic approach that combines experimental data with computational modeling. This integration can provide insights that are inaccessible through experimentation alone.

Conformational Analysis : Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the cyclohexane (B81311) ring and the flexible butanol side chain. nih.govacs.org These simulations can predict the relative energies of different chair and boat conformations and the rotational barriers of the side chain.

Spectroscopic Prediction : Quantum mechanical calculations can predict NMR chemical shifts and coupling constants for different isomers. Comparing these calculated spectra with experimental data can serve as a powerful tool for confirming stereochemical assignments. numberanalytics.com

Reactivity Modeling : Computational models can be used to study the transition states of reactions involving the alcohol group or the cyclohexane ring. This can help rationalize experimentally observed reactivity and selectivity, linking it back to the molecule's conformational dynamics. nih.gov

This integrated approach can create a detailed, dynamic 3D model of the molecule, explaining how its structure dictates its chemical behavior.

Exploration of this compound as a Chiral Building Block in Complex Molecule Synthesis

The presence of multiple functional and stereogenic features makes this compound a potentially valuable chiral building block for the synthesis of more complex molecules. rsc.orgtcichemicals.com Its defined stereochemistry could be transferred to a larger target molecule, which is a key strategy in modern asymmetric synthesis.

Future research could focus on:

Synthesis of Natural Products : The molecule's chiral alcohol and lipophilic cyclohexane moiety could serve as a key fragment in the total synthesis of certain terpenes, steroids, or other natural products.

Development of Novel Pharmaceuticals : Chiral alcohols are crucial components in many drug molecules. chiralpedia.com The unique stereochemical and conformational properties of this compound could be exploited to design new therapeutic agents where the cyclohexane group helps to control binding to a biological target.

Asymmetric Catalysis : The chiral alcohol functionality could be used as a directing group in asymmetric reactions, guiding the stereochemical outcome of transformations at other parts of the molecule. acs.org

The utility of this compound as a synthon depends on the ability to prepare it in a stereochemically pure form, linking this research direction directly to advances in synthesis and characterization (Sections 8.1 and 8.2).

Fundamental Studies on the Role of Cyclohexane Ring Conformation on Reactivity and Selectivity

The cyclohexane ring is a classic model for studying conformational analysis. fiveable.me The 4-methyl substituent on the ring in this compound provides a "lock" that can influence the preferred conformation, making it an excellent substrate for fundamental studies.

Key research questions include:

Influence of Axial vs. Equatorial Side Chains : How does the conformational preference of the butanol side chain (axial vs. equatorial) affect the reactivity of the hydroxyl group? Studies on simpler systems show that axial alcohols can react faster than equatorial ones due to the relief of steric strain in the transition state. spcmc.ac.in

Stereoelectronic Effects : Investigating how the orientation of the C-O bond relative to the cyclohexane ring affects its reactivity. This involves studying the alignment of orbitals in the transition state, which can have a profound impact on reaction rates and selectivity. spcmc.ac.in

These fundamental studies would not only provide a deeper understanding of this compound itself but also contribute valuable knowledge to the broader field of physical organic chemistry. chemistryschool.net

Q & A

Q. Optimization :

  • Adjust stoichiometry (1:1.2 molar ratio of cyclohexyl precursor to alcohol).
  • Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • ¹H NMR :
    • Cyclohexyl methyl protons: δ 0.8–1.2 ppm (multiplet).
    • Hydroxyl proton: δ 1.5–2.5 ppm (broad singlet).
  • ¹³C NMR :
    • Quaternary carbon (C-OH): δ 70–75 ppm.
  • IR Spectroscopy :
    • O-H stretch: ~3300 cm⁻¹.
    • C-O stretch: ~1050 cm⁻¹ .

Advanced: How does the steric and electronic influence of the 4-methylcyclohexyl group affect reactivity in substitution reactions?

Answer:
The 4-methylcyclohexyl group introduces steric hindrance, slowing nucleophilic attack at the β-carbon. Electronic effects from the methyl group slightly increase electron density at the hydroxyl-bearing carbon, favoring SN2 mechanisms in polar solvents. Comparative studies show:

  • Reactivity trend : 4-Methylcyclohexyl > cyclohexyl > phenyl derivatives.
  • Solvent dependence : THF enhances SN2 pathways, while DMSO favors elimination .

Advanced: What computational methods predict interactions of this compound with biological targets?

Answer:

  • Molecular docking : Predicts binding affinity to enzymes (e.g., cytochrome P450) via AutoDock Vina.
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., G-protein-coupled receptors).
  • Validation : Correlate computational predictions with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .

Basic: What purification methods are recommended for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (10–30% gradient).
  • Recrystallization : Ethanol/water (3:1 v/v) at −20°C yields high-purity crystals.
  • Distillation : For large-scale purification, fractional distillation under reduced pressure (BP: ~150°C at 10 mmHg) .

Advanced: How does bioactivity compare between this compound and its structural analogs?

Answer:

CompoundLipophilicity (LogP)IC50 (Enzyme X)Membrane Permeability
This compound3.215 µMHigh
4-Phenylbutan-2-ol2.88 µMModerate
4-Cyclohexylbutan-2-ol3.012 µMHigh

The 4-methylcyclohexyl group enhances lipophilicity, improving membrane permeability but reducing binding affinity compared to planar aromatic analogs .

Basic: What key physical properties influence handling of this compound?

Answer:

  • Melting point : 45–50°C (varies with purity).
  • Solubility : Miscible in ethanol, DCM; sparingly soluble in water (<1 mg/mL).
  • Stability : Stable at RT but decomposes above 200°C (TGA data). Store under inert gas (N₂/Ar) to prevent oxidation .

Advanced: What mechanistic pathways explain the oxidation behavior of this compound?

Answer:

  • Strong oxidants (Jones reagent) : Convert the alcohol to a ketone (4-(4-methylcyclohexyl)butan-2-one) via a two-step protonation-oxidation mechanism.
  • Mild oxidants (PCC) : Yield minimal oxidation due to steric shielding of the hydroxyl group.
  • Catalytic oxidation (TEMPO/NaClO) : Selective oxidation under biphasic conditions .

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